7-Phenyl-pteridin-4-ol
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Description
7-Phenyl-pteridin-4-ol is a chemical compound with the CAS Number: 70504-15-3 . It has a molecular weight of 224.22 and its IUPAC name is 7-phenyl-4 (3H)-pteridinone .
Molecular Structure Analysis
The InChI code for 7-Phenyl-pteridin-4-ol is 1S/C12H8N4O/c17-12-10-11 (14-7-15-12)16-9 (6-13-10)8-4-2-1-3-5-8/h1-7H, (H,14,15,16,17) .Physical And Chemical Properties Analysis
7-Phenyl-pteridin-4-ol is a solid . Its molecular formula is C12H8N4O .Scientific Research Applications
1. In Silico Screening for Visceral Leishmaniasis Treatment
In a study by Kaur et al. (2010), novel compounds targeting pteridine reductase 1 (PTR1) in Leishmania parasites were identified using rational drug design. This research highlights the potential of derivatives of pteridines, like 7-Phenyl-pteridin-4-ol, in developing pharmacological tools against visceral leishmaniasis (Kaur et al., 2010).
2. Pteridines as Potential Cancer Biomarkers
A paper by Ma and Burton (2013) discusses the potential of pteridines, a class of compounds including 7-Phenyl-pteridin-4-ol, as urinary biomarkers for various cancers. This research underscores the significance of pteridines in noninvasive cancer screening techniques (Ma & Burton, 2013).
3. Role in Enzyme Inhibition for Diabetes Treatment
Rosivatz et al. (2006) explored the design of small-molecule inhibitors of PTEN, a regulator of insulin-dependent signaling. The study involved designing compounds that could potentially serve as drugs against type II diabetes, which could include derivatives of pteridines such as 7-Phenyl-pteridin-4-ol (Rosivatz et al., 2006).
4. Development of Viral Hepatitis Treatments
Research by Roethle et al. (2013) identified pteridinone-based Toll-like receptor 7 (TLR7) agonists, leading to the discovery of GS-9620. This study exemplifies the application of pteridine derivatives, including 7-Phenyl-pteridin-4-ol, in developing treatments for chronic hepatitis B (Roethle et al., 2013).
5. DNA Binding in Biological Chemistry
A study by Dalton et al. (2008) on the interactions of bis(bipyridyl) Ru(II) complexes of pteridinyl-phenanthroline ligands with DNA demonstrates the relevance of pteridine derivatives in biological chemistry. This research is indicative of the potential role of 7-Phenyl-pteridin-4-ol in DNA binding studies (Dalton et al., 2008).
6. Pteridinone Analogues as CDK4/6 Inhibitors in Cancer Therapy
Li et al. (2021) discussed the development of pteridin-7(8H)-one analogues as potent CDK4/6 inhibitors for cancer treatment. This suggests the potential of 7-Phenyl-pteridin-4-ol in creating effective cancer therapeutics (Li et al., 2021).
properties
IUPAC Name |
7-phenyl-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPVXHVRRKILEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-pteridin-4-ol |
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